rac Normetanephrine-d3 Hydrochloride
Overview
Description
“rac Normetanephrine-d3 Hydrochloride” is the labelled analogue of rac Normetanephrine Hydrochloride, which is a metabolite of Epinephrine . It is used in pharmaceutical toxicology and as a reference material for accurate and reliable data analysis .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11D3ClNO3 . The molecular weight is 222.68 .Physical and Chemical Properties Analysis
“this compound” appears as a white to pale beige solid . It is slightly soluble in DMSO and methanol when heated . It should be stored at 2-8°C under an inert atmosphere .Scientific Research Applications
Biochemical Markers for Tumors
rac Normetanephrine-d3 Hydrochloride plays a crucial role in tumor detection. Metanephrines, including normetanephrine, are biochemical markers for tumors of the adrenal medulla, such as pheochromocytoma, and other tumors derived from neural crest cells, including paragangliomas and neuroblastomas. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing d3-normetanephrine as an internal standard has been developed for the measurement of urinary conjugated metanephrines, providing a sensitive and specific test for tumor diagnosis (Taylor & Singh, 2002).
Neurochemical Research
In neurochemical research, normetanephrine, a metabolite of norepinephrine, is extensively studied. It is metabolized primarily by monoamine oxidase and is a key substance in understanding brain chemistry. Studies have shown that injected normetanephrine in rats is rapidly metabolized in the brain, providing insights into the metabolism of norepinephrine in the nervous system (Schanberg et al., 1968).
Analytical Chemistry and Diagnostic Testing
This compound is used in the development of novel methods for detecting normetanephrine in biological samples. For instance, a novel carbon/chitosan electrode paste was used for sensitive voltammetric determination of normetanephrine, demonstrating the compound's importance in diagnostic testing and analytical chemistry (El Khamlichi et al., 2018).
Understanding Hormonal Action
This compound also finds application in studies related to steroid/nuclear receptor-associated coactivators. These studies help understand hormone action and potentially develop therapeutic agents for hormone-dependent neoplasia (Li, Gomes, & Chen, 1997).
Environmental and Ecological Research
Additionally, this compound is relevant in environmental and ecological research. Studies have explored the occurrence of ractopamine, a related compound, in water bodies, examining its ecological impacts and toxicity to humans and nontarget organisms like fish (Sachett et al., 2018).
Safety and Hazards
Mechanism of Action
Rac Normetanephrine-d3 Hydrochloride, also known as Normetanephrine-d3 HCl, is a deuterated compound of Normetanephrine Hydrochloride . It is a metabolite of Epinephrine , and its mechanism of action involves several steps and processes.
Target of Action
The primary target of Normetanephrine-d3 HCl is the catecholamine receptors within the brain . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s fight-or-flight response.
Mode of Action
Normetanephrine-d3 HCl interacts with its targets by binding to the catecholamine receptors. This binding event triggers the release of catecholamines, which then exert their effects on the sympathetic nervous system .
Biochemical Pathways
The affected biochemical pathway is the catecholamine pathway. The binding of Normetanephrine-d3 HCl to the catecholamine receptors triggers the release of catecholamines. These catecholamines then interact with various components of the sympathetic nervous system, leading to a diverse array of physiological responses .
Pharmacokinetics
It is known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Properties
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-IJJJTAPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858223 | |
Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085333-97-6 | |
Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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